3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a bromine atom at the 3-position and a methyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-4-bromo-5-methylpyrazole with formamide, followed by cyclization to form the desired pyrazolo[3,4-d]pyrimidine ring. The reaction conditions often involve heating the mixture to a specific temperature to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-amino-6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly in cancer research.
Biological Studies: It is used in biological studies to understand its mechanism of action and its effects on cellular processes.
Chemical Biology: The compound is used as a tool in chemical biology to study protein-ligand interactions and to develop new therapeutic agents.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine include:
- 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
- 3-Amino-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities. The presence of the bromine atom at the 3-position and the methyl group at the 6-position contributes to its unique binding properties and biological effects compared to other similar compounds .
Properties
Molecular Formula |
C6H5BrN4 |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
3-bromo-6-methyl-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H5BrN4/c1-3-8-2-4-5(7)10-11-6(4)9-3/h2H,1H3,(H,8,9,10,11) |
InChI Key |
KJGAQNFYQLXZGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NNC(=C2C=N1)Br |
Origin of Product |
United States |
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